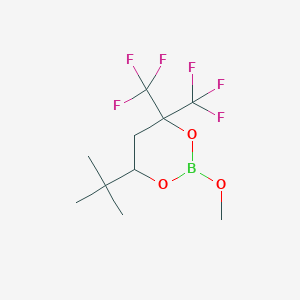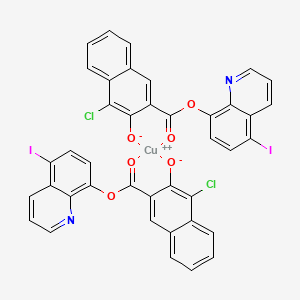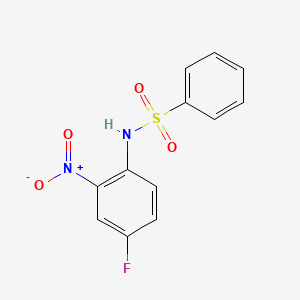![molecular formula C8H10FNO4 B12832307 (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Cyclization: Formation of the bicyclic core structure through a cyclization reaction.
Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.
Amination: Introduction of the amino group through an amination reaction.
Carboxylation: Addition of carboxyl groups to complete the structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.
Reduction: Reduction of the carboxyl groups to alcohols.
Substitution: Substitution reactions involving the fluorine atom or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with metabotropic glutamate receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways involved in neurotransmission and neuronal plasticity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid: Another potent mGlu2 receptor agonist.
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride: A selective mGlu2/3 receptor antagonist.
Uniqueness
What sets (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid apart is its specific fluorine substitution, which can significantly influence its binding affinity and selectivity for metabotropic glutamate receptors. This unique structural feature makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C8H10FNO4 |
|---|---|
Peso molecular |
203.17 g/mol |
Nombre IUPAC |
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-2-1-8(10,7(13)14)5-3(2)4(5)6(11)12/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3-,4-,5-,8?/m0/s1 |
Clave InChI |
WLYANNSIDDXEGE-DKVVUBTKSA-N |
SMILES isomérico |
C1C([C@H]2[C@@H]([C@H]2C1(C(=O)O)N)C(=O)O)F |
SMILES canónico |
C1C(C2C(C2C1(C(=O)O)N)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)

![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)




![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)
